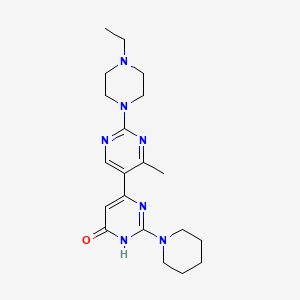![molecular formula C20H30N2O2 B5975467 N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide, commonly known as DMPEP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. DMPEP belongs to the class of synthetic cathinones and is structurally similar to other psychoactive substances such as methamphetamine and MDMA.
作用机制
DMPEP acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased feelings of euphoria and stimulation, which are characteristic of psychoactive substances. Additionally, DMPEP has been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are not well understood.
Biochemical and Physiological Effects
DMPEP has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. It also increases body temperature, which can cause hyperthermia and dehydration. Additionally, DMPEP has been shown to have neurotoxic effects in animal models, indicating that it could be harmful to the brain.
实验室实验的优点和局限性
DMPEP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form using chromatography techniques. Additionally, it has well-defined pharmacological effects, making it a useful tool for studying the effects of dopamine and norepinephrine reuptake inhibition on the brain. However, DMPEP also has several limitations for lab experiments. Its neurotoxic effects make it unsuitable for long-term studies, and its potential for abuse means that it must be handled with care.
未来方向
There are several future directions for research on DMPEP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Additionally, more research is needed to understand the long-term effects of DMPEP on the brain and body. Finally, DMPEP could be used as a tool for studying the role of dopamine and norepinephrine in various neurological disorders, such as addiction and ADHD.
Conclusion
In conclusion, DMPEP is a novel psychoactive substance with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While DMPEP has several advantages for lab experiments and potential therapeutic applications, its potential for abuse and neurotoxic effects mean that it must be handled with care. Further research is needed to fully understand the effects of DMPEP on the brain and body.
合成方法
DMPEP can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 4-oxo-butanoic acid with 1-(2-methylphenyl)propan-2-amine, followed by the addition of dimethylamine and acetic anhydride. The resulting product is purified using chromatography techniques to obtain DMPEP in its pure form.
科学研究应用
DMPEP has been the subject of several scientific studies due to its potential therapeutic applications. One study found that DMPEP has antidepressant-like effects in animal models, suggesting that it could be used to treat depression in humans. Another study showed that DMPEP has anxiolytic effects, indicating that it could be useful in treating anxiety disorders. Additionally, DMPEP has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N,N-dimethyl-4-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-7-4-5-9-18(16)11-10-17-8-6-14-22(15-17)20(24)13-12-19(23)21(2)3/h4-5,7,9,17H,6,8,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNZEMECFYNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)
![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
methanone](/img/structure/B5975402.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B5975420.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}nicotinamide](/img/structure/B5975432.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5975442.png)

![5-methyl-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5975452.png)

![1-(4-bromophenyl)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5975463.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)